1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one
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Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a morpholine ring, and a prop-2-en-1-one group . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Morpholine is a common motif in drug molecules and is known for its versatile reactivity. Prop-2-en-1-one is an α,β-unsaturated carbonyl, which is a common functional group in organic chemistry and is often involved in various chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole ring can participate in a variety of reactions due to its aromaticity and the presence of the weak O–N bond . The morpholine ring can act as a nucleophile in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 1,2,4-oxadiazole ring could potentially increase its stability and lipophilicity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-4-10(16)15-5-6-17-9(7-15)11-13-12(8(2)3)18-14-11/h4,8-9H,1,5-7H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHVDPGBFSNYEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CN(CCO2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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